molecular formula C7H6Br2O2S B7950898 Ethyl 3,4-dibromothiophene-2-carboxylate CAS No. 153562-67-5

Ethyl 3,4-dibromothiophene-2-carboxylate

Cat. No.: B7950898
CAS No.: 153562-67-5
M. Wt: 314.00 g/mol
InChI Key: ODJKXIATVIARHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dibromothiophene-2-carboxylate is a chemical compound with the molecular formula C7H6Br2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dibromothiophene-2-carboxylate can be synthesized through the bromination of ethyl thiophene-2-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dibromothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, using methoxide results in ethyl 3-methoxy-4-bromothiophene-2-carboxylate.

    Coupling: Products are biaryl compounds formed by the coupling of the thiophene ring with another aromatic ring.

    Reduction: The major product is ethyl thiophene-2-carboxylate.

Scientific Research Applications

Ethyl 3,4-dibromothiophene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: It is explored for its potential use in the synthesis of biologically active molecules with antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 3,4-dibromothiophene-2-carboxylate in various reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dibromothiophene-2-carboxylate
  • Ethyl 2,4-dibromothiophene-3-carboxylate
  • Ethyl 2,5-dibromothiophene-3-carboxylate

Uniqueness

Ethyl 3,4-dibromothiophene-2-carboxylate is unique due to its specific bromination pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized thiophene derivatives with tailored properties for specific applications.

Properties

IUPAC Name

ethyl 3,4-dibromothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJKXIATVIARHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276321
Record name Ethyl 3,4-dibromo-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153562-67-5
Record name Ethyl 3,4-dibromo-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153562-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4-dibromo-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,4-dibromothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,4-dibromothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,4-dibromothiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,4-dibromothiophene-2-carboxylate
Reactant of Route 5
Ethyl 3,4-dibromothiophene-2-carboxylate
Reactant of Route 6
Ethyl 3,4-dibromothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.